![molecular formula C30H32ClFN4O2 B10853146 N-(3-Aminopropyl)-N-{(1R)-1-[7-chloro-4-oxo-3-(phenylmethyl)-3,4-dihydro-2-quinazolinyl]-2-methylpropyl}-3-fluoro-4-methylbenzamide](/img/structure/B10853146.png)
N-(3-Aminopropyl)-N-{(1R)-1-[7-chloro-4-oxo-3-(phenylmethyl)-3,4-dihydro-2-quinazolinyl]-2-methylpropyl}-3-fluoro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of SB-731489 involves the preparation of quinazolinone analogsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound . Industrial production methods would likely involve scaling up these reactions while maintaining stringent quality control to ensure the purity and efficacy of the final product.
化学反応の分析
SB-731489 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction might yield derivatives with additional hydrogen atoms.
科学的研究の応用
SB-731489 has several scientific research applications, particularly in the fields of:
Chemistry: It is used as a model compound to study the behavior of quinazolinone analogs and their interactions with various biological targets.
Biology: It is used to study the role of kinesin spindle protein in cell division and its potential as a target for cancer therapy.
Medicine: It is being investigated as a potential anticancer agent due to its ability to inhibit cell proliferation by disrupting mitotic spindle formation.
Industry: It may be used in the development of new anticancer drugs and other therapeutic agents.
作用機序
SB-731489 exerts its effects by binding to an allosteric site on the kinesin spindle protein, thereby inhibiting its ATPase activity. This inhibition prevents the proper formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in proliferating cells. The molecular targets involved include the kinesin spindle protein and associated pathways that regulate cell division .
類似化合物との比較
SB-731489 is similar to other quinazolinone analogs such as ispinesib, monastrol, and S-trityl-L-cysteine. it is unique in its specific binding to an allosteric site on the kinesin spindle protein, which may confer advantages in terms of reduced resistance and increased efficacy. Other similar compounds include dihydropyrazoles and biaryl compounds that also inhibit kinesin spindle protein but may have different binding sites and mechanisms of action .
特性
分子式 |
C30H32ClFN4O2 |
|---|---|
分子量 |
535.0 g/mol |
IUPAC名 |
N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-3-fluoro-4-methylbenzamide |
InChI |
InChI=1S/C30H32ClFN4O2/c1-19(2)27(35(15-7-14-33)29(37)22-11-10-20(3)25(32)16-22)28-34-26-17-23(31)12-13-24(26)30(38)36(28)18-21-8-5-4-6-9-21/h4-6,8-13,16-17,19,27H,7,14-15,18,33H2,1-3H3/t27-/m1/s1 |
InChIキー |
FSWMJRIVQDJZRP-HHHXNRCGSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C)F |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


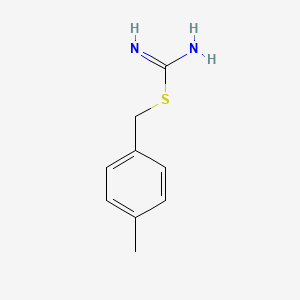
![2-[(4-Bromophenyl)methyl]isothiourea](/img/structure/B10853082.png)

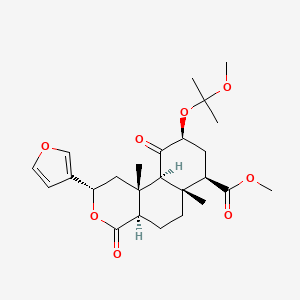
![5-Amino-2-[[2-[[2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853111.png)
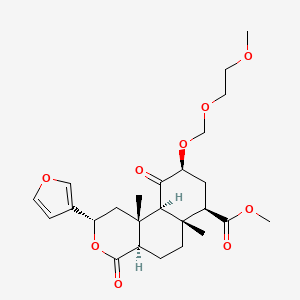
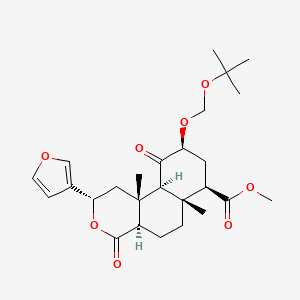
![potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate](/img/structure/B10853120.png)

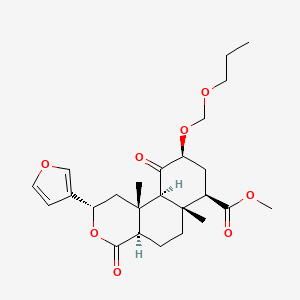
![(2S)-6-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B10853132.png)
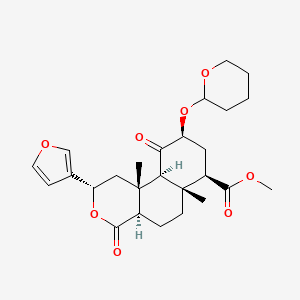
![methyl 2-(furan-3-yl)-9-(2-methoxypropan-2-yloxy)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B10853144.png)
![3-[4-[2-[N-(2-Benzoxazolyl)-N-methylamino]ethoxy]phenyl]-2-ethoxypropanoic acid](/img/structure/B10853145.png)
